molecular formula C53H36 B14229275 2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] CAS No. 827337-25-7

2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]

Cat. No.: B14229275
CAS No.: 827337-25-7
M. Wt: 672.8 g/mol
InChI Key: XOODEUDULJJRSW-UHFFFAOYSA-N
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Description

2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is substituted at the 2 and 7 positions with 2,2-diphenylethenyl groups. The presence of these substituents imparts distinct photophysical and electrochemical properties to the molecule, making it a valuable material in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., chlorine gas).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, halogen, or other substituted derivatives.

Scientific Research Applications

2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is primarily based on its ability to interact with light and generate excited states. Upon absorption of photons, the compound undergoes electronic transitions, leading to the emission of light (fluorescence). This property is exploited in OLEDs and imaging applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its high luminescence efficiency, stability, and versatility in chemical modifications make it a valuable material for advanced applications in organic electronics and photonics.

Properties

CAS No.

827337-25-7

Molecular Formula

C53H36

Molecular Weight

672.8 g/mol

IUPAC Name

2',7'-bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C53H36/c1-5-17-39(18-6-1)47(40-19-7-2-8-20-40)33-37-29-31-45-46-32-30-38(34-48(41-21-9-3-10-22-41)42-23-11-4-12-24-42)36-52(46)53(51(45)35-37)49-27-15-13-25-43(49)44-26-14-16-28-50(44)53/h1-36H

InChI Key

XOODEUDULJJRSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)C=C(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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